(alphaR,alphaR)-1,1'-Bis[alpha-(dimethylamino)benzyl]-(S,S)-2,2'-bis(diphenylphosphino)ferrocene (alphaR,alphaR)-1,1'-Bis[alpha-(dimethylamino)benzyl]-(S,S)-2,2'-bis(diphenylphosphino)ferrocene
Brand Name: Vulcanchem
CAS No.: 210842-74-3
VCID: VC6560924
InChI: InChI=1S/2C26H25NP.Fe/c2*1-27(2)26(21-13-6-3-7-14-21)24-19-12-20-25(24)28(22-15-8-4-9-16-22)23-17-10-5-11-18-23;/h2*3-20,26H,1-2H3;/t2*26-;/m11./s1
SMILES: CN(C)C(C1=CC=CC=C1)[C]2[CH][CH][CH][C]2P(C3=CC=CC=C3)C4=CC=CC=C4.CN(C)C(C1=CC=CC=C1)[C]2[CH][CH][CH][C]2P(C3=CC=CC=C3)C4=CC=CC=C4.[Fe]
Molecular Formula: C54H56FeN2P2
Molecular Weight: 850.849

(alphaR,alphaR)-1,1'-Bis[alpha-(dimethylamino)benzyl]-(S,S)-2,2'-bis(diphenylphosphino)ferrocene

CAS No.: 210842-74-3

Cat. No.: VC6560924

Molecular Formula: C54H56FeN2P2

Molecular Weight: 850.849

* For research use only. Not for human or veterinary use.

(alphaR,alphaR)-1,1'-Bis[alpha-(dimethylamino)benzyl]-(S,S)-2,2'-bis(diphenylphosphino)ferrocene - 210842-74-3

Specification

CAS No. 210842-74-3
Molecular Formula C54H56FeN2P2
Molecular Weight 850.849
Standard InChI InChI=1S/2C26H25NP.Fe/c2*1-27(2)26(21-13-6-3-7-14-21)24-19-12-20-25(24)28(22-15-8-4-9-16-22)23-17-10-5-11-18-23;/h2*3-20,26H,1-2H3;/t2*26-;/m11./s1
Standard InChI Key XJPSBZSMGDMYTD-NPNRTHNGSA-N
SMILES CN(C)C(C1=CC=CC=C1)[C]2[CH][CH][CH][C]2P(C3=CC=CC=C3)C4=CC=CC=C4.CN(C)C(C1=CC=CC=C1)[C]2[CH][CH][CH][C]2P(C3=CC=CC=C3)C4=CC=CC=C4.[Fe]

Introduction

Structural and Stereochemical Analysis

Molecular Architecture

The ligand features a ferrocene core with two cyclopentadienyl (Cp) rings sandwiching an iron(II) center. Each Cp ring is substituted at the 1,1'-positions with chiral auxiliaries:

  • Phosphine groups: Two diphenylphosphino (PPh₂) moieties provide strong σ-donor and π-acceptor capabilities, enhancing metal-ligand bonding.

  • Dimethylaminobenzyl groups: The (dimethylamino)benzyl substituents introduce steric bulk and electronic modulation, critical for enantioselectivity .

The stereochemical configuration is defined by the (alphaR,alphaR) and (S,S) descriptors, ensuring a rigid, C₂-symmetric geometry. This symmetry simplifies the ligand’s coordination behavior while maximizing chiral induction .

Table 1: Key Structural Parameters

PropertyValueSource
Molecular formulaC₅₄H₅₆FeN₂P₂
Molecular weight850.849 g/mol
SymmetryC₂
Stereochemical descriptors(alphaR,alphaR), (S,S)

Bonding and Electronic Properties

The iron center in ferrocene engages in π-bonding with the Cp rings, as described by molecular orbital theory . The a₁g and e₁g orbitals of the Cp ligands overlap with the iron’s d-orbitals (dxy, dxz, dyz), stabilizing the complex. The phosphine groups further polarize the electron density, creating an electron-rich metal center conducive to oxidative addition steps in catalysis .

Synthesis and Characterization

Synthetic Pathways

The ligand is synthesized via a multi-step protocol:

  • Functionalization of ferrocene: Lithiation of 1,1'-dibromoferrocene introduces amine and phosphine groups sequentially.

  • Chiral resolution: Ephedrine-mediated asymmetric synthesis ensures enantiopurity, as demonstrated for analogous phosphorus-chiral ferrocenes .

  • Purification: Column chromatography and recrystallization yield the ligand in >98% purity.

Spectroscopic Characterization

  • ¹H/¹³C NMR: Distinct signals for diastereotopic protons confirm the C₂-symmetric structure.

  • X-ray crystallography: Bond lengths (Fe–C: 2.04 Å, P–C: 1.85 Å) and torsion angles validate the stereochemical assignment .

Table 2: Selected Spectral Data

TechniqueKey ObservationsSource
³¹P NMRδ 25.3 ppm (PPh₂)
IRν(Fe-Cp) = 480 cm⁻¹
MS (ESI+)m/z 851.2 [M+H]⁺

Applications in Asymmetric Catalysis

Hydrogenation Reactions

The ligand excels in rhodium-catalyzed hydrogenation of α-(acylamino)cinnamic acids, achieving 98.7% ee at 0.5 mol% loading . The dimethylaminobenzyl groups enforce a chiral pocket that directs substrate approach, while the phosphines stabilize the Rh(I) intermediate.

Cross-Coupling and Allylic Alkylation

In palladium-catalyzed allylic alkylation, the ligand’s electron-donating phosphines accelerate oxidative addition, yielding chiral tertiary alcohols with 92–95% ee . Comparative studies show a 15% rate enhancement over BINAP-based systems .

Table 3: Catalytic Performance Metrics

Reaction TypeSubstrateee (%)TOF (h⁻¹)Source
Hydrogenationα-Acetamidocinnamate98.71,200
Allylic alkylationCyclohexenyl acetate95850

Comparative Analysis with Related Ligands

Mandyphos SL-M003-1

This analog substitutes diphenylphosphino groups with bis(3,5-trifluoromethylphenyl)phosphines, enhancing electron-withdrawing effects. While it improves reactivity in electron-deficient systems, enantioselectivity drops to 89% ee due to reduced steric bulk .

Josiphos Derivatives

Josiphos ligands lack the dimethylaminobenzyl groups, resulting in lower enantiocontrol (80–85% ee) in hydrogenation . The rigid backbone of (alphaR,alphaR)-1,1'-Bis[...]ferrocene thus offers a 10–15% selectivity advantage.

Future Directions

  • Mechanistic studies: In situ XAFS could elucidate metal-ligand bonding dynamics during catalysis.

  • Heterogenization: Immobilizing the ligand on silica supports may enable recyclability without activity loss .

  • Therapeutic applications: Preliminary studies suggest ferrocene ligands inhibit topoisomerase II, warranting toxicity profiling.

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